Bz-DL-Val-Gly-DL-Arg-pNA
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Overview
Description
. This compound is widely utilized in biochemical assays due to its ability to release a chromophore, para-nitroaniline, upon enzymatic cleavage, which can be easily measured spectrophotometrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-DL-Val-Gly-DL-Arg-pNA typically involves the stepwise coupling of protected amino acids followed by deprotection and final coupling with para-nitroaniline. The process generally includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.
Final Coupling: The peptide is then coupled with para-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Bz-DL-Val-Gly-DL-Arg-pNA primarily undergoes enzymatic hydrolysis reactions. The compound is specifically designed to be cleaved by proteolytic enzymes such as trypsin, resulting in the release of para-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Major Products
The major product formed from the enzymatic cleavage of this compound is para-nitroaniline, which exhibits a strong absorbance at 405 nm, allowing for easy quantification .
Scientific Research Applications
Bz-DL-Val-Gly-DL-Arg-pNA is extensively used in various scientific research applications, including:
Biochemistry: As a chromogenic substrate for the detection and quantification of proteolytic enzyme activity.
Pharmacology: In drug discovery and development to screen for protease inhibitors.
Industrial Applications: In quality control processes to ensure the activity of proteolytic enzymes in various products.
Mechanism of Action
The mechanism of action of Bz-DL-Val-Gly-DL-Arg-pNA involves its cleavage by specific proteolytic enzymes at the peptide bond between the arginine residue and para-nitroaniline. This enzymatic hydrolysis releases para-nitroaniline, which can be detected spectrophotometrically due to its strong absorbance at 405 nm . The molecular targets of this compound are the active sites of proteolytic enzymes, where it mimics the natural substrate and undergoes cleavage .
Comparison with Similar Compounds
Bz-DL-Val-Gly-DL-Arg-pNA is unique due to its specific sequence and chromogenic properties. Similar compounds include:
Bz-Ile-Glu-Gly-Arg-pNA: Another chromogenic substrate used for detecting Factor Xa activity.
Bz-Phe-Val-Arg-pNA: Used for detecting thrombin activity.
Bz-Pro-Phe-Arg-pNA: Utilized in assays for chymotrypsin activity.
These compounds share similar chromogenic properties but differ in their amino acid sequences, making them specific for different proteolytic enzymes .
Biological Activity
Overview
Bz-DL-Val-Gly-DL-Arg-pNA (Bz-VGR-pNA) is a synthetic peptide substrate primarily used in biochemical assays to study proteolytic enzymes, particularly those involved in coagulation processes. Its structure allows it to interact specifically with enzymes like Factor Xa, facilitating the measurement of enzyme activity through colorimetric detection of released products.
- Chemical Name : Nα-Benzoyl-DL-valyl-DL-glycyl-DL-arginine-4-nitroanilide
- Molecular Weight : Approximately 440.5 g/mol
- CAS Number : 114121-41-3
This compound acts as a chromogenic substrate for proteolytic enzymes. Upon cleavage by enzymes such as Factor Xa, it releases p-nitroaniline (pNA), which can be quantitatively measured at an absorbance of 405 nm. This reaction is crucial for understanding the dynamics of coagulation and other proteolytic processes.
Biological Activity and Applications
The biological activity of Bz-VGR-pNA encompasses various applications in research and clinical diagnostics:
-
Coagulation Studies :
- Bz-VGR-pNA is widely used to measure Factor Xa activity, which is vital in the coagulation cascade. The hydrolysis of this substrate provides insights into clotting disorders and the efficacy of anticoagulant therapies.
-
Enzyme Inhibition Studies :
- It serves as a valuable tool for screening potential inhibitors of Factor Xa, aiding in the development of new anticoagulant drugs.
-
Diagnostic Assays :
- The compound is utilized in diagnostic kits for assessing coagulation status in patients, particularly those on anticoagulant therapy.
Case Studies and Experimental Data
Several studies have highlighted the utility of Bz-VGR-pNA in various experimental settings:
-
Study on Factor Xa Activity :
A study demonstrated that Bz-VGR-pNA could effectively differentiate between normal and pathological coagulation profiles by measuring the rate of pNA release, thus providing a reliable method for assessing Factor Xa activity in clinical samples . -
Inhibition Studies :
Research indicated that specific inhibitors could significantly reduce the cleavage rate of Bz-VGR-pNA by Factor Xa, confirming its use in evaluating the potency of anticoagulant drugs .
Table: Summary of Biological Activity
Aspect | Details |
---|---|
Target Enzyme | Factor Xa |
Substrate Release | p-nitroaniline (pNA) |
Detection Method | Colorimetric measurement at 405 nm |
Applications | Coagulation studies, enzyme inhibition assays, diagnostics |
Stability Conditions | Stable at -20°C; activity decreases if improperly stored |
Properties
IUPAC Name |
N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEHHVCMWRKKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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